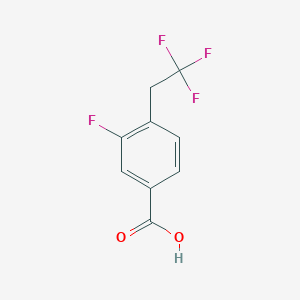

3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid

CAS No.: 1824364-51-3

Cat. No.: VC12025788

Molecular Formula: C9H6F4O2

Molecular Weight: 222.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824364-51-3 |

|---|---|

| Molecular Formula | C9H6F4O2 |

| Molecular Weight | 222.14 g/mol |

| IUPAC Name | 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H6F4O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15) |

| Standard InChI Key | LERYIZQJBPZUEV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid (IUPAC name: 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid) consists of a benzoic acid backbone substituted with a fluorine atom at the 3-position and a 2,2,2-trifluoroethyl group (-CH2CF3) at the 4-position. Its molecular formula is C9H6F4O2, with a molecular weight of 246.14 g/mol. The presence of both fluorine and trifluoroethyl groups enhances its electronegativity and lipophilicity, influencing its reactivity and biological activity .

Table 1: Comparative Structural and Molecular Data

The trifluoroethyl group introduces steric bulk compared to the trifluoromethyl group, potentially altering crystallization behavior and solubility .

Synthesis and Manufacturing Approaches

While no direct synthesis route for 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid is documented, analogous methods for trifluoromethyl-substituted benzoic acids provide a foundational framework. The patent CN100500631C outlines a three-step process for 3-trifluoromethylbenzoic acid, involving:

-

Chlorination: Metaxylene reacts with chlorine under initiators to form meta-bis(trichloromethyl)benzene.

-

Fluoridation: Treatment with hydrogen fluoride replaces chlorine atoms with fluorine, yielding meta-trifluoromethylbenzene.

-

Hydrolysis: Catalytic hydrolysis (using zinc-containing catalysts) converts the trifluoromethyl group to a carboxylic acid .

Adapting this methodology, the synthesis of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid could involve:

-

Friedel-Crafts alkylation to introduce the trifluoroethyl group onto a fluorobenzene precursor.

-

Oxidation of a methyl or ethyl group to the carboxylic acid functionality, potentially using potassium permanganate or ozone.

-

Halogen exchange reactions to incorporate fluorine at the 3-position, as demonstrated in fluorination techniques using HF or KF .

Key challenges include controlling regioselectivity during alkylation and minimizing side reactions from the strong electron-withdrawing effects of fluorine .

Physicochemical Properties

Although experimental data for the title compound is scarce, extrapolations from analogs suggest:

Thermal Stability and Phase Behavior

-

Melting Point: Estimated 160–165°C, slightly lower than 3-fluoro-4-(trifluoromethyl)benzoic acid (174–179°C) , due to reduced symmetry from the -CH2CF3 group.

-

Boiling Point: Predicted ~260°C, comparable to trifluoromethyl analogs .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited in water (<0.1 g/L) .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands for C=O (~1680 cm⁻¹), C-F (~1100 cm⁻¹), and -COOH (~3000 cm⁻¹).

-

NMR:

Applications and Industrial Relevance

Pharmaceutical Intermediates

The trifluoroethyl moiety is prevalent in kinase inhibitors and antipsychotic agents. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is a precursor to potassium channel openers for epilepsy treatment . The title compound could similarly serve in:

-

Protease Inhibitors: Modulating binding affinity via fluorine interactions.

-

PET Tracers: Fluorine-18 labeling for imaging applications.

Agrochemicals

Fluorinated benzoic acids are key in herbicide development. The -CH2CF3 group may enhance soil persistence and target specificity compared to -CF3 derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume